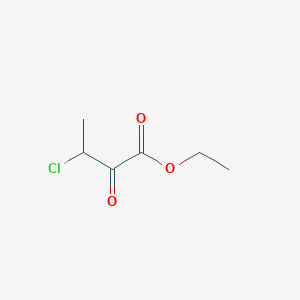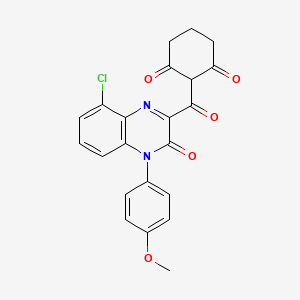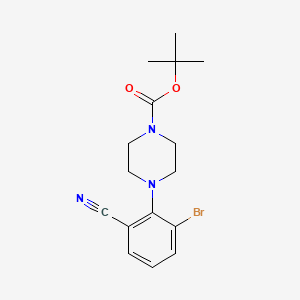
1-(2-bromothiazol-4-yl)-N-méthylméthanamine
Vue d'ensemble
Description
1-(2-Bromothiazol-4-yl)-N-methylmethanamine, also known as N-methyl-2-bromothiazole, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is an important reagent in organic synthesis, and is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and dyes. In addition, N-methyl-2-bromothiazole has been studied for its potential as a therapeutic agent, with potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
Recherche pharmaceutique
Le motif thiazole, présent dans la 1-(2-bromothiazol-4-yl)-N-méthylméthanamine, est une structure courante dans divers médicaments en raison de ses propriétés bioactives . Il peut être utilisé pour développer de nouveaux médicaments ayant des activités antibactériennes, antifongiques ou anticancéreuses potentielles. La capacité du composé à interagir avec divers systèmes biologiques en fait un échafaudage précieux dans la conception de médicaments.
Science de l'environnement
Ce composé pourrait être étudié pour son rôle dans la remédiation environnementale. Ses propriétés chimiques pourraient le rendre utile dans la détoxication des polluants ou dans le développement de capteurs pour la surveillance environnementale.
Chacune de ces applications exploite la structure chimique unique de la this compound, démontrant sa polyvalence et son potentiel dans divers domaines de la recherche scientifique. L'exploration en cours des dérivés du thiazole continue de révéler de nouvelles possibilités et applications .
Mécanisme D'action
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole compounds can vary greatly depending on their structure and the biological system they interact with. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to have antitumor and cytotoxic activity, indicating that they may interact with pathways involved in cell growth and proliferation .
Result of Action
The result of a thiazole compound’s action can depend on its specific targets and mode of action. Some thiazole compounds have been found to have antitumor and cytotoxic activity, suggesting that they may cause cell death in certain types of cancer cells .
Propriétés
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJDNKDMHSYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1443739.png)









